molecular formula C13H16O2Te B12639498 Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate CAS No. 920977-30-6

Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate

Cat. No.: B12639498
CAS No.: 920977-30-6
M. Wt: 331.9 g/mol
InChI Key: IIVXEBUJQSMRNR-UHFFFAOYSA-N
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Description

Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate is a chemical compound that belongs to the class of tellurophenes, which are heterocyclic compounds containing tellurium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate typically involves the reaction of 5-butyltellurophene with ethyl propiolate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for bulk production, and implementing purification techniques such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides.

    Reduction: The compound can be reduced to form tellurium hydrides.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of tellurium oxides.

    Reduction: Formation of tellurium hydrides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex tellurophene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate involves its interaction with molecular targets and pathways in biological systems. The tellurium atom in the compound can form bonds with various biomolecules, potentially disrupting their normal functions. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate
  • Ethyl 3-(5-methyltellurophen-2-yl)prop-2-ynoate
  • Ethyl 3-(5-ethyltellurophen-2-yl)prop-2-ynoate

Uniqueness

Ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate is unique due to the presence of the butyl group attached to the tellurophene ring. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

920977-30-6

Molecular Formula

C13H16O2Te

Molecular Weight

331.9 g/mol

IUPAC Name

ethyl 3-(5-butyltellurophen-2-yl)prop-2-ynoate

InChI

InChI=1S/C13H16O2Te/c1-3-5-6-11-7-8-12(16-11)9-10-13(14)15-4-2/h7-8H,3-6H2,1-2H3

InChI Key

IIVXEBUJQSMRNR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C([Te]1)C#CC(=O)OCC

Origin of Product

United States

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